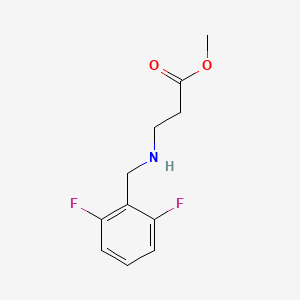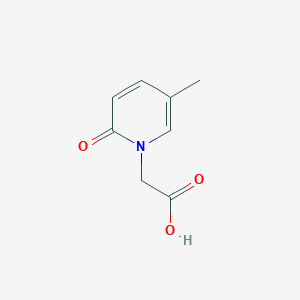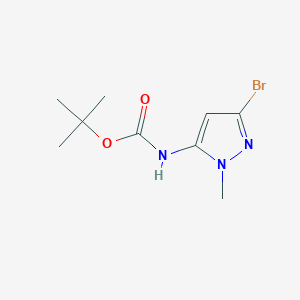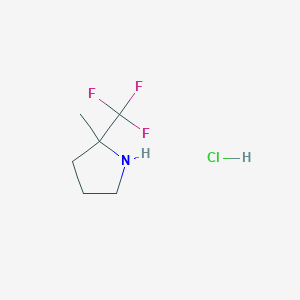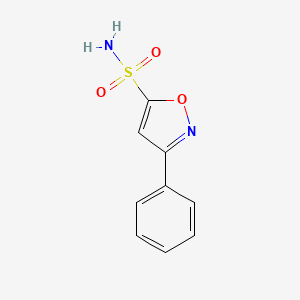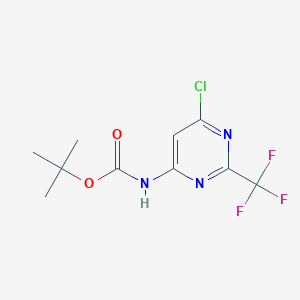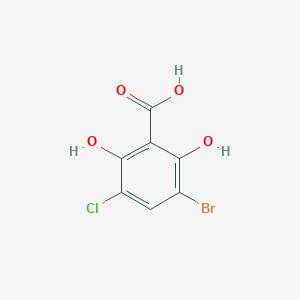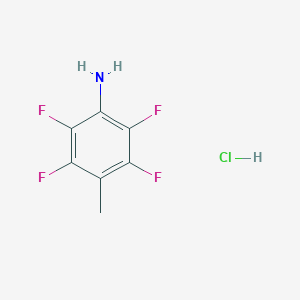
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of four fluorine atoms and a methyl group attached to the benzene ring, along with an amino group that is protonated to form the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the reaction of 4-methylaniline with a fluorinating agent such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroanilines .
科学的研究の応用
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-4-hydroxyaniline: Contains a hydroxyl group instead of a methyl group.
2,3,5,6-Tetrafluorobenzaldehyde: An aldehyde derivative with similar fluorination pattern .
Uniqueness
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of fluorine atoms and a methyl group provides distinct electronic and steric properties that differentiate it from other similar compounds .
特性
分子式 |
C7H6ClF4N |
|---|---|
分子量 |
215.57 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h12H2,1H3;1H |
InChIキー |
SJCCILUXOOAPMP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1F)F)N)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



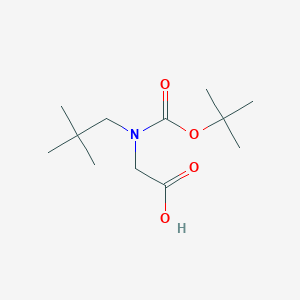
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
